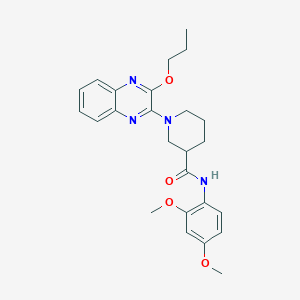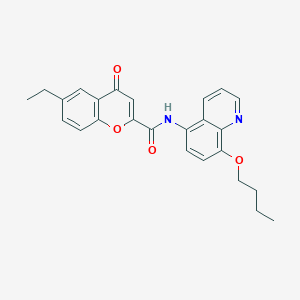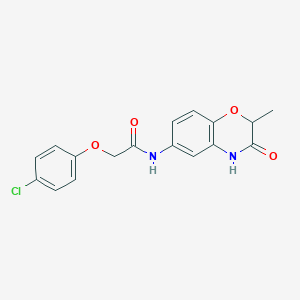![molecular formula C18H17N5O3 B11309957 propyl 4-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11309957.png)
propyl 4-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE, can be approached through various methods. One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Another method involves the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields with minimal environmental impact .
化学反応の分析
Types of Reactions
PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles to amines or other reduced forms.
Substitution: Tetrazoles can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ammonia, dicyandiamide, and sodium azide. Reaction conditions typically involve moderate temperatures and the use of solvents such as water or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines .
科学的研究の応用
PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE involves its interaction with molecular targets and pathways within biological systems. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids, which allows them to interact with various receptors and enzymes. The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
類似化合物との比較
Similar Compounds
5-Phenyltetrazole: Similar in structure but differs in the substitution pattern on the tetrazole ring.
1,2,3-Triazole: Another nitrogen-rich heterocycle with similar biological activities but different chemical properties.
Imidazole: A five-membered ring with two nitrogen atoms, used in various medicinal and industrial applications.
Uniqueness
PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrazole ring provides a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications .
特性
分子式 |
C18H17N5O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
propyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C18H17N5O3/c1-2-10-26-18(25)13-6-8-15(9-7-13)20-17(24)14-4-3-5-16(11-14)23-12-19-21-22-23/h3-9,11-12H,2,10H2,1H3,(H,20,24) |
InChIキー |
ONBUHLNCKODQST-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B11309881.png)

![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309888.png)


![N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11309916.png)

![trans-4-[({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11309937.png)
![6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309938.png)
![2-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(prop-2-en-1-yl)acetamide](/img/structure/B11309942.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309949.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309983.png)
![N-Ethyl-4-methyl-6-[4-(4-phenoxybenzenesulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11309995.png)
